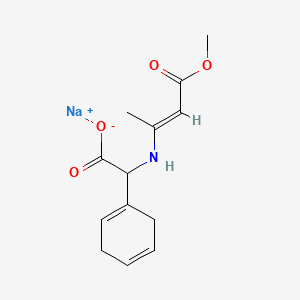

Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate

Description

Properties

CAS No. |

50316-92-2 |

|---|---|

Molecular Formula |

C13H16NNaO4 |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

sodium;2-cyclohexa-1,4-dien-1-yl-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |

InChI |

InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+; |

InChI Key |

XWVDGMIXJIIFTO-HRNDJLQDSA-M |

Isomeric SMILES |

C/C(=C\C(=O)OC)/NC(C1=CCC=CC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate typically involves multiple stepsThe final step involves the addition of sodium acetate to form the sodium salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes rigorous purification steps to obtain a high-purity product suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Sodium (R)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate

- CAS No.: 26774-89-0

- Molecular Formula : C₁₃H₁₈NNaO₄

- Molecular Weight : 275.28 g/mol

- Physical Properties : White crystalline powder, melting point 240°C (decomposition), specific rotation [α]D = +83° (c=1, H₂O) .

Comparison with Structurally Similar Compounds

Potassium Analog: Altered Cationic Counterion

Compound: Potassium (R)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate

- Key Differences :

- Cation : Potassium (K⁺) replaces sodium (Na⁺).

- Impact :

- Solubility : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to ionic radius differences .

- Bioavailability : Altered cation may affect membrane permeability in biological systems.

| Property | Sodium Salt (26774-89-0) | Potassium Salt |

|---|---|---|

| Molecular Weight | 275.28 g/mol | 273.26 g/mol (estimated) |

| Melting Point | 240°C (decomposes) | Not reported |

| Solubility (Polarity) | Moderate | Higher (predicted) |

Ethoxy Variant: Substituent Modification

Compound: Sodium (R)-α-[(3-ethoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate (CAS 85896-05-5)

- Key Differences :

- Substituent : Ethoxy (-OC₂H₅) replaces methoxy (-OCH₃).

- Impact :

- Metabolic Stability : Ethoxy groups are more resistant to enzymatic hydrolysis than methoxy groups.

| Property | Methoxy Variant (26774-89-0) | Ethoxy Variant (85896-05-5) |

|---|---|---|

| Side Chain | -OCH₃ | -OC₂H₅ |

| LogP (Predicted) | ~1.2 | ~1.8 |

| Stability | Moderate | Higher |

Phenyl Ring Analogs: Core Structural Variation

Compound: Potassium D-(-)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenyl acetate

- Key Differences :

- Core Structure : Phenyl ring replaces cyclohexa-1,4-diene.

- Impact :

- Steric Effects : Planar phenyl ring lacks the conjugated diene system, reducing electron delocalization .

- Biological Activity : Altered binding affinity to enzymatic targets (e.g., β-lactamase inhibition in antibiotics).

| Property | Cyclohexadiene Core (26774-89-0) | Phenyl Core |

|---|---|---|

| Aromaticity | Non-aromatic (diene) | Aromatic (phenyl) |

| Electron Density | Higher (conjugated diene) | Lower |

Stereoisomers and Salts: Functional Group Variations

Compound: Sodium (R)-(+)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-1,4-cyclohexadiene-1-acetate (CAS 85896-06-6)

- Key Differences :

- Stereochemistry : Variants in the propenyl or cyclohexadiene configuration.

- Impact :

- Biological Specificity : Enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes) .

Research Findings and Implications

- Structural Clustering : Compounds with similar substituents (e.g., methoxy vs. ethoxy) cluster in bioactivity profiles, suggesting shared modes of action .

- Cation Effects : Sodium and potassium salts may differ in pharmacokinetics due to solubility and ionic interactions .

- Safety Profile : Irritant properties are consistent across analogs, necessitating standardized handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.